molecular formula C15H14BrNO2 B13704146 5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic Acid

5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic Acid

Cat. No.: B13704146
M. Wt: 320.18 g/mol
InChI Key: UAKSZUUJKDQIHG-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the bromination of a suitable quinoline derivative, followed by cyclopropylation and subsequent functional group modifications to introduce the carboxylic acid moiety .

Industrial Production Methods: Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are increasingly used to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of specific functional groups to less oxidized forms.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could interfere with DNA replication in cancer cells or inhibit the activity of microbial enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

5-bromo-2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid

InChI

InChI=1S/C15H14BrNO2/c1-7-5-8(2)14-12(13(7)16)10(15(18)19)6-11(17-14)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,18,19)

InChI Key

UAKSZUUJKDQIHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=C(C=C2C(=O)O)C3CC3)Br)C

Origin of Product

United States

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